

1-Methyl-1H-pyrrol-2(5H)-one IUPAC name and structure

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Compound of Interest

Compound Name: 1-Methyl-1H-pyrrol-2(5H)-one

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A Technical Guide to 1-Methyl-1H-pyrrol-2(5H)-one

Executive Summary: This document provides a comprehensive technical overview of **1-Methyl-1H-pyrrol-2(5H)-one**, a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. It details the compound's chemical identity, structure, physicochemical properties, and predicted spectroscopic data. Furthermore, this guide outlines a detailed experimental protocol for its synthesis via N-methylation and discusses the broader biological significance of the pyrrolone scaffold. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to support researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

1-Methyl-1H-pyrrol-2(5H)-one is a five-membered lactam (a cyclic amide) and a derivative of pyrrole. The core structure is a pyrrolone ring, which is a five-membered ring containing a nitrogen atom and a ketone group. The nomenclature specifies a methyl group attached to the nitrogen atom (position 1) and indicates the location of the double bond and the carbonyl group within the ring.

IUPAC Name: 1-methyl-1,5-dihydro-2H-pyrrol-2-one.[1]

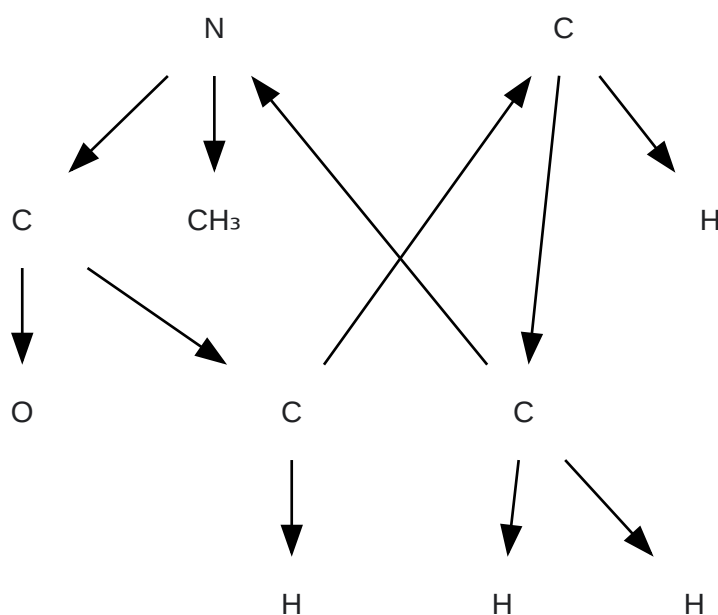
Synonyms:

- 1-methyl-2H-pyrrol-5-one[2]
- 1-methyl-3-pyrrolin-2-one
- 1,5-dihydro-1-methyl-2H-Pyrrol-2-one[2]
- N-Methyl- Δ^3 -pyrrolinone

Chemical Structure:

The structure consists of a 5-membered ring with a double bond between C3 and C4. A carbonyl group is at position C2, and a methyl group is attached to the nitrogen atom at position N1.

Chemical Structure of 1-Methyl-1H-pyrrol-2(5H)-one



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Chemical structure of **1-Methyl-1H-pyrrol-2(5H)-one**.

Physicochemical Properties

This table summarizes the key physicochemical properties of **1-Methyl-1H-pyrrol-2(5H)-one**. The data is compiled from chemical supplier databases and computational predictions.

Property	Value	Source
CAS Number	13950-21-5	[1][3][4]
Molecular Formula	C ₅ H ₇ NO	[3][4]
Molecular Weight	97.12 g/mol	[1][4]
Physical Form	Solid, semi-solid, or liquid	[1]
Purity	Typically ≥95%	[1][3]
InChI Key	VHGGRTWHRJRQKU-UHFFFAOYSA-N	[1][3]
SMILES	CN1CC=CC1=O	[2]
Storage Temperature	2-8°C, sealed in dry conditions	[1]

Spectroscopic Data (Predicted)

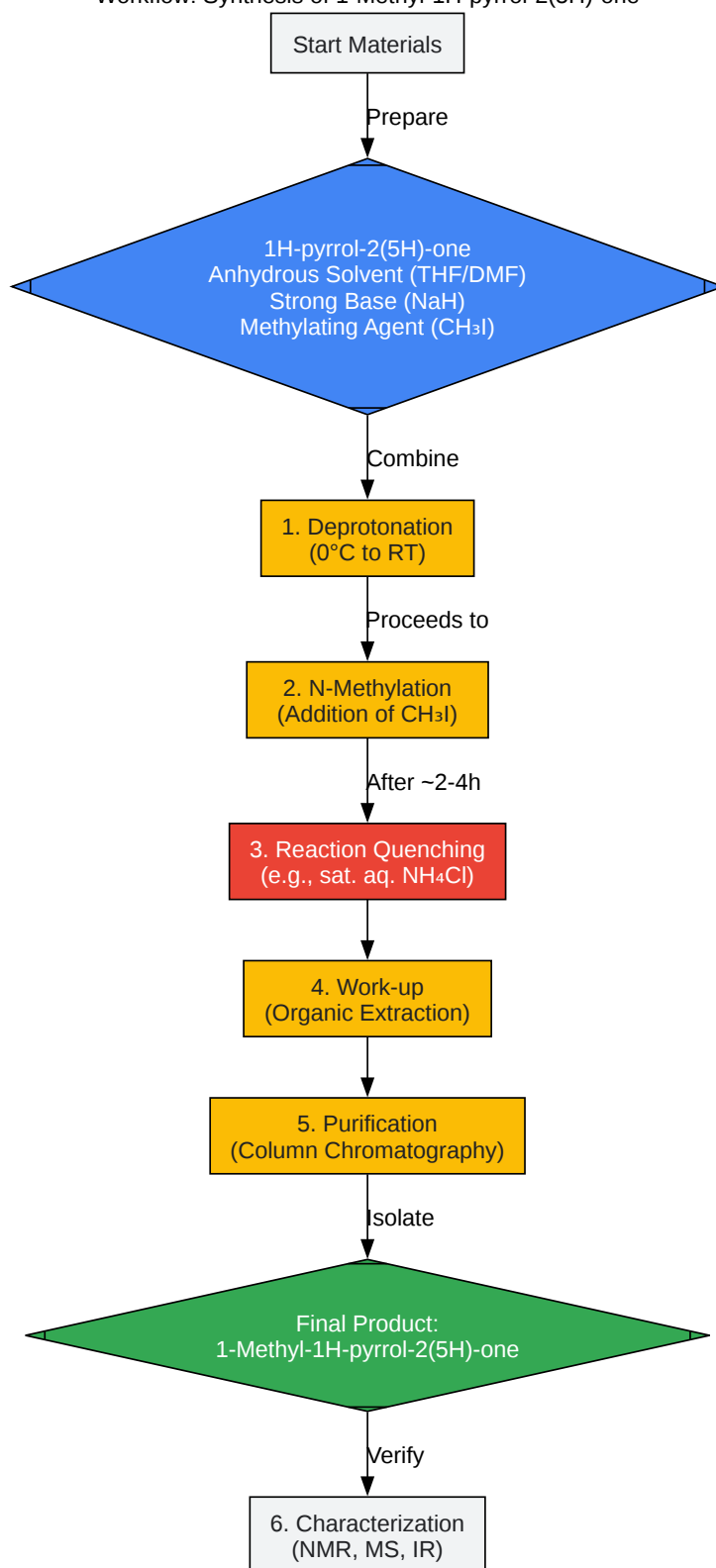
Detailed experimental spectra for this specific compound are not widely published. The following table outlines the predicted spectroscopic characteristics based on its chemical structure, which are essential for its identification and characterization during synthesis and analysis.

Spectroscopy Type	Predicted Characteristics
¹ H NMR	δ (ppm) ≈ 2.9-3.1 (s, 3H, N-CH ₃) δ (ppm) ≈ 3.8-4.0 (t, 2H, -CH ₂ -) δ (ppm) ≈ 6.0-6.2 (m, 1H, =CH-) δ (ppm) ≈ 7.2-7.4 (m, 1H, =CH-)
¹³ C NMR	δ (ppm) ≈ 175-178 (C=O) δ (ppm) ≈ 145-150 (=CH-) δ (ppm) ≈ 125-130 (=CH-) δ (ppm) ≈ 50-55 (-CH ₂ -) δ (ppm) ≈ 25-30 (N-CH ₃)
Infrared (IR)	ν (cm ⁻¹) ≈ 1680-1720 (C=O stretch, strong) ν (cm ⁻¹) ≈ 1640-1680 (C=C stretch) ν (cm ⁻¹) ≈ 2850-3000 (C-H stretch)
Mass Spectrometry (MS)	m/z = 97 [M] ⁺ Likely fragments: m/z = 69 [M-CO] ⁺ , m/z = 82 [M-CH ₃] ⁺

Synthesis and Experimental Protocols

Pyrrolone scaffolds are valuable in medicinal chemistry, and various synthetic routes have been developed.^[5] The synthesis of **1-Methyl-1H-pyrrol-2(5H)-one** can be efficiently achieved through the N-methylation of its parent compound, 1H-pyrrol-2(5H)-one.

Workflow: Synthesis of 1-Methyl-1H-pyrrol-2(5H)-one

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General workflow for the N-methylation of 1H-pyrrol-2(5H)-one.

Detailed Experimental Protocol:

- Objective: To synthesize **1-Methyl-1H-pyrrol-2(5H)-one** via N-alkylation.
- Materials:
 - 1H-pyrrol-2(5H)-one (1.0 eq)
 - Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
 - Iodomethane (Methyl Iodide, CH₃I) (1.2 eq)
 - Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
 - Saturated aqueous ammonium chloride (NH₄Cl) solution
 - Ethyl acetate
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous magnesium sulfate (MgSO₄)
 - Silica gel for column chromatography
- Procedure:
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
 - Cool the suspension to 0°C using an ice bath.
 - Slowly add a solution of 1H-pyrrol-2(5H)-one (1.0 eq) in anhydrous THF to the suspension.
 - Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.
 - Cool the mixture back down to 0°C and add iodomethane (1.2 eq) dropwise.

- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH_4Cl solution at 0°C .
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers and wash with brine, then dry over anhydrous MgSO_4 .
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purification:
 - Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
- Characterization:
 - Confirm the structure and purity of the isolated product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, comparing the results with the predicted data.

Biological Activity and Potential Applications

While specific biological activities for **1-Methyl-1H-pyrrol-2(5H)-one** are not extensively documented, the pyrrole and pyrrolone scaffolds are recognized as important pharmacophores in a wide range of biologically active molecules.^{[6][7]}

- Broad Pharmacological Potential: Pyrrole derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anti-cancer properties.^[5]^[8] The pyrrole ring serves as a versatile template for developing lead compounds in drug discovery.^[7]
- Natural Products: The core structure is found in numerous natural products that exhibit potent biological effects, highlighting its significance as a privileged scaffold.

- **Synthetic Building Block:** Due to its chemical functionalities, **1-Methyl-1H-pyrrol-2(5H)-one** can serve as a valuable building block in the synthesis of more complex molecules and novel chemical entities for pharmaceutical and materials science research. The presence of the lactam, the double bond, and the adjacent methylene group provides multiple sites for further chemical modification.

Conclusion

1-Methyl-1H-pyrrol-2(5H)-one is a well-defined heterocyclic compound with clear synthetic accessibility. While its direct biological applications are still an area for exploration, its structural relation to the broadly active pyrrolone family makes it a compound of interest for medicinal chemistry and synthetic organic chemistry. The data and protocols provided in this guide offer a foundational resource for researchers working with this molecule, enabling its reliable synthesis, characterization, and further investigation in various scientific domains.

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